[(4-Butoxy-3-methylphenyl)sulfonyl](4-chlorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Butoxy-3-methylphenyl)sulfonylamine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with butoxy, methyl, and chloro groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxy-3-methylphenyl)sulfonylamine typically involves the following steps:
Nitration: The starting material, 4-butoxy-3-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group is reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Substitution: Finally, the compound undergoes a substitution reaction with 4-chlorophenylamine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Butoxy-3-methylphenyl)sulfonylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxy-3-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Butoxy-3-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Butoxy-3-methylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)sulfonylamine
- (4-Ethoxyphenyl)sulfonylamine
- (4-Propoxyphenyl)sulfonylamine
Uniqueness
(4-Butoxy-3-methylphenyl)sulfonylamine is unique due to the presence of the butoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H20ClNO3S |
---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
4-butoxy-N-(4-chlorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)19-15-7-5-14(18)6-8-15/h5-10,12,19H,3-4,11H2,1-2H3 |
InChI Key |
UXGPVFFIWSYOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.